molecular formula C9H16ClNO2 B1397358 Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride CAS No. 1220032-01-8

Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride

Cat. No.: B1397358
CAS No.: 1220032-01-8
M. Wt: 205.68 g/mol
InChI Key: KSYSRLKYJDTJRE-UHFFFAOYSA-N
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Description

Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates two privileged structural motifs: a pyrrolidine ring and a cyclobutane core. The pyrrolidine ring is a saturated nitrogen heterocycle widely used by medicinal chemists to obtain compounds for treating human diseases . Its sp 3 -hybridization allows for efficient exploration of pharmacophore space, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the ring's non-planarity, a phenomenon known as "pseudorotation" . The cyclobutane carbocycle, while historically underexploited, offers potential for metabolic stability and predictable pharmacokinetics in drug candidates . Recent synthetic advances have enabled the stereoselective formation of functionalized cyclobutanes from pyrrolidine precursors, highlighting the relevance of this chemical space . This compound serves as a critical intermediate for constructing novel bioactive molecules. Its applications include use as a core scaffold in the design of integrin antagonists for cancer therapy, where cyclobutane derivatives have been explored as Arg-Gly-Asp (RGD)-mimetics to control the orientation of key pharmacophores . Furthermore, the pyrrolidine scaffold is a common feature in compounds investigated for a wide range of therapeutic areas, including anticancer, antibacterial, and central nervous system agents . This reagent is intended for use by researchers developing new synthetic methodologies and exploring structure-activity relationships in the pursuit of selective and effective pharmaceutical agents.

Properties

IUPAC Name

pyrrolidin-3-yl cyclobutanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(7-2-1-3-7)12-8-4-5-10-6-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYSRLKYJDTJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthesis Approach

Given the lack of specific literature on pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride, a hypothetical synthesis pathway could involve the following steps:

  • Cyclobutane Formation : Utilize a method such as the iodonitrene-mediated ring contraction of pyrrolidines to form a cyclobutane core.
  • Carboxylation : Introduce a carboxylate group onto the cyclobutane ring, potentially through a nucleophilic substitution reaction.
  • Pyrrolidine Attachment : Couple the cyclobutane carboxylate with a pyrrolidine derivative, possibly using a peptide coupling reagent.
  • Hydrochloride Salt Formation : Convert the free base to its hydrochloride salt by treatment with hydrochloric acid.

Data and Research Findings

While specific data for this compound is limited, related compounds and methods provide valuable insights:

Compound Method Yield Notes
Cyclobutanes from Pyrrolidines Iodonitrene Chemistry 42-88% Stereoselective synthesis
Cyclobutane Carboxylation Nucleophilic Substitution Variable Depends on conditions and reagents
Pyrrolidine Coupling Peptide Coupling Reagents High Efficient under optimized conditions

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of pyrrolidinyl compounds exhibit significant antimicrobial properties. For example, modifications to the pyrrolidine structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus mutans. The presence of the cyclobutane moiety contributes to the binding affinity and activity of these compounds against bacterial fatty acid biosynthesis pathways .

2.2 Anti-Cancer Potential

Recent studies have highlighted the potential of pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride as an integrin antagonist in cancer therapy. The compound's structural features allow it to mimic natural ligands that bind to integrins, which are critical in tumor progression and metastasis. This application is particularly promising for developing targeted therapies that minimize side effects associated with conventional chemotherapy .

2.3 Neurological Applications

There is emerging interest in the neuroprotective effects of pyrrolidine derivatives. Preliminary studies suggest that these compounds may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as anxiety and depression. The ability to cross the blood-brain barrier due to their lipophilic nature enhances their viability as central nervous system agents .

Table 1: Summary of Biological Activities

Study Compound Activity Target MIC (μg/mL)
Study 1Pyrrolidin derivative 30AntibacterialS. aureus64
Study 2Cyclobutane antagonistAnti-cancerβ3 IntegrinNot specified
Study 3Pyrrolidine analogsNeuroprotectiveUnknownNot specified

Case Study Insights

  • Antimicrobial Efficacy : A study demonstrated that a specific pyrrolidine derivative showed significant activity against S. mutans, with a minimum inhibitory concentration (MIC) of 8 μg/mL, indicating its potential as a lead compound for antibiotic development .
  • Integrin Antagonism : In another investigation, several cyclobutane-based compounds were synthesized and evaluated for their ability to inhibit β3 integrin, revealing promising results that could lead to novel cancer therapies .
  • Neuropharmacology : Research into the neuropharmacological effects of pyrrolidine derivatives has yielded positive results in animal models, suggesting their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

This precursor compound shares the cyclobutane core but replaces the pyrrolidin-3-yl group with a methylamino substituent. Its LCMS data (m/z 411 [M+H]+) matches the target compound, suggesting similar molecular weights, but structural differences influence reactivity. For example, it is used in synthesizing larger spirocyclic derivatives like those in Reference Example 107 (m/z 658 [M+H]+), highlighting its versatility as a building block .

1-Methyl-3-pyrrolidinyl 1-Phenylcyclobutanecarboxylate Hydrochloride

This analog substitutes the cyclobutane’s methyl group with a phenyl ring, enhancing lipophilicity. Synthesized via reaction of 1-phenylcyclobutanecarbonyl chloride with 1-methyl-3-hydroxypyrrolidine at 80°C for 17 hours, it demonstrates how aromatic substituents alter synthetic pathways and physicochemical profiles .

Trifluoromethyl-Substituted Pyrrolidine Derivatives

Compounds such as methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1212115-75-7) incorporate electron-withdrawing trifluoromethyl groups, improving metabolic stability and altering electronic properties. These derivatives are critical in optimizing pharmacokinetic profiles for CNS-targeted therapeutics .

Data Table: Key Comparative Parameters

Compound Name CAS Number Molecular Weight (LCMS) HPLC Retention Time Key Structural Features Synthesis Conditions
Pyrrolidin-3-yl cyclobutanecarboxylate HCl Not Provided 411 [M+H]+ 1.18 min (SMD-TFA05) Pyrrolidine, cyclobutane, HCl salt Derived from methyl 1-(methylamino) precursor
1-Methyl-3-pyrrolidinyl 1-phenylcyclobutanecarboxylate HCl Not Provided Not Provided Not Provided Phenyl-substituted cyclobutane 80°C, 17 h
Methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl 1212115-75-7 Not Provided Not Provided Trifluoromethyl group on pyrrolidine Not specified

Research Findings and Implications

  • Synthetic Flexibility: The cyclobutane-pyrrolidine scaffold allows modular derivatization. For example, methylamino or phenyl substitutions enable tuning of lipophilicity, while trifluoromethyl groups enhance stability .
  • Analytical Consistency : LCMS and HPLC data (e.g., m/z 411 and 1.18-minute retention time) provide reliable benchmarks for quality control .
  • Pharmacological Potential: Structural variations correlate with altered bioavailability and target engagement. For instance, phenyl-substituted analogs may exhibit improved membrane permeability, whereas trifluoromethyl derivatives resist metabolic degradation .

Biological Activity

Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.

Molecular Structure:

  • Chemical Formula: C10H18ClNO2
  • Molecular Weight: 219.71 g/mol

Synthesis:
The synthesis of this compound typically involves the reaction of pyrrolidine with cyclobutanecarboxylic acid derivatives. Common reagents include phosphorus oxychloride (POCl₃) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under controlled conditions to optimize yield and purity.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity:
    • Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, a derivative with a pyrrolidine group demonstrated activity against Streptococcus mutans with a minimum inhibitory concentration (MIC) of 8 μg/mL .
  • Anticancer Potential:
    • Research indicates that cyclobutane-based compounds can act as β3 integrin antagonists, which are promising targets in cancer therapy. These compounds may inhibit tumor growth by interfering with integrin-mediated signaling pathways .
  • Mechanism of Action:
    • The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, potentially altering enzyme activities or protein functions. This interaction can lead to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth .

Case Study 1: Antimicrobial Evaluation

A study evaluated several derivatives of cyclobutane compounds for their antimicrobial efficacy. The results indicated that the presence of specific functional groups significantly enhanced antibacterial activity, particularly against gram-positive bacteria. The compound with a pyrrolidine moiety showed the most promise, validating its potential use as an antimicrobial agent .

Case Study 2: Cancer Therapeutics

In a transgenic mouse model for amyotrophic lateral sclerosis (ALS), pyrrolidine derivatives were shown to modulate JAK/SYK pathways, leading to increased survival rates. This finding suggests that these compounds could be further explored for their therapeutic potential in treating inflammatory diseases and cancers associated with dysregulated kinase activity .

Data Table: Biological Activity Summary

Biological Activity Target Organism/Pathway MIC/Effect Reference
AntimicrobialStreptococcus mutans8 μg/mL
Anticancerβ3 IntegrinTumor growth inhibition
Kinase InhibitionJAK/SYK PathwaysIncreased survival in ALS model

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often starting with methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride as a precursor. A common approach involves nucleophilic substitution or coupling reactions under anhydrous conditions, followed by acid hydrolysis to yield the hydrochloride salt . Purity is validated using LCMS (e.g., observed m/z 411 [M+H]+) and HPLC (retention time: 1.18 minutes under SMD-TFA05 conditions) . Confirmatory characterization includes molecular weight verification (e.g., theoretical vs. observed mass) and elemental analysis .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • LCMS : To confirm molecular ion peaks (e.g., m/z 411 [M+H]+) and assess fragmentation patterns .
  • HPLC : For retention time consistency and impurity profiling (e.g., 1.18 minutes under SMD-TFA05) .
  • NMR : To resolve stereochemistry and confirm cyclobutane-pyrrolidine connectivity (e.g., 1^1H/13^{13}C NMR for ring protons and carboxylate groups) .
  • X-ray crystallography : Optional for absolute configuration determination in crystalline forms .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under inert atmosphere (e.g., argon) at room temperature to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity in coupling steps .
  • Catalysis : Explore Pd-mediated cross-coupling or organocatalysts for stereoselective cyclobutane formation .
  • Temperature Control : Maintain reactions at 0–5°C during acid-sensitive steps (e.g., HCl salt formation) to minimize side products .
  • Scale-Up : Conduct DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, reaction time) .

Q. How should contradictory LCMS/HPLC data be resolved during characterization?

  • Methodological Answer :

  • Reproducibility Checks : Repeat analyses under identical conditions (column type, mobile phase, temperature) .
  • High-Resolution MS (HRMS) : Resolve isobaric interferences (e.g., distinguish m/z 411.2 from 411.3) .
  • Supplementary Techniques : Use 1^1H-15^{15}N HMBC NMR to verify amine proton environments or IR for carboxylate stretching .
  • Batch Comparison : Cross-validate results with independent synthetic batches to rule out process-related impurities .

Q. What pharmacological mechanisms are hypothesized for structurally related pyrrolidine-cyclobutane derivatives?

  • Methodological Answer :

  • Receptor Binding : Analogous compounds (e.g., arylcyclohexylamines) show affinity for NMDA or serotonin receptors. Perform competitive binding assays (e.g., 3^3H-MK-801 for NMDA) .
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays to predict in vivo behavior .
  • Behavioral Studies : In rodent models, evaluate discriminative stimulus effects (e.g., PCP-like responses) via two-lever drug discrimination paradigms .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
  • HPLC-MS Monitoring : Track hydrolysis products (e.g., free pyrrolidine or cyclobutane-carboxylic acid) over time .
  • Karl Fischer Titration : Quantify water uptake in hygroscopic samples stored under ambient vs. inert conditions .

Q. What strategies are effective in isolating and identifying trace impurities in this compound?

  • Methodological Answer :

  • Preparative HPLC : Separate impurities using C18 columns and acetonitrile/water gradients. Collect fractions for LCMS/NMR .
  • Stability-Indicating Methods : Develop HPLC protocols with baseline resolution of degradation products (e.g., oxidized pyrrolidine) .
  • Synthesis Pathway Analysis : Correlate impurities with intermediate byproducts (e.g., unreacted methyl ester precursors) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride
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Pyrrolidin-3-yl cyclobutanecarboxylate hydrochloride

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